6-Mercapto-1-hexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

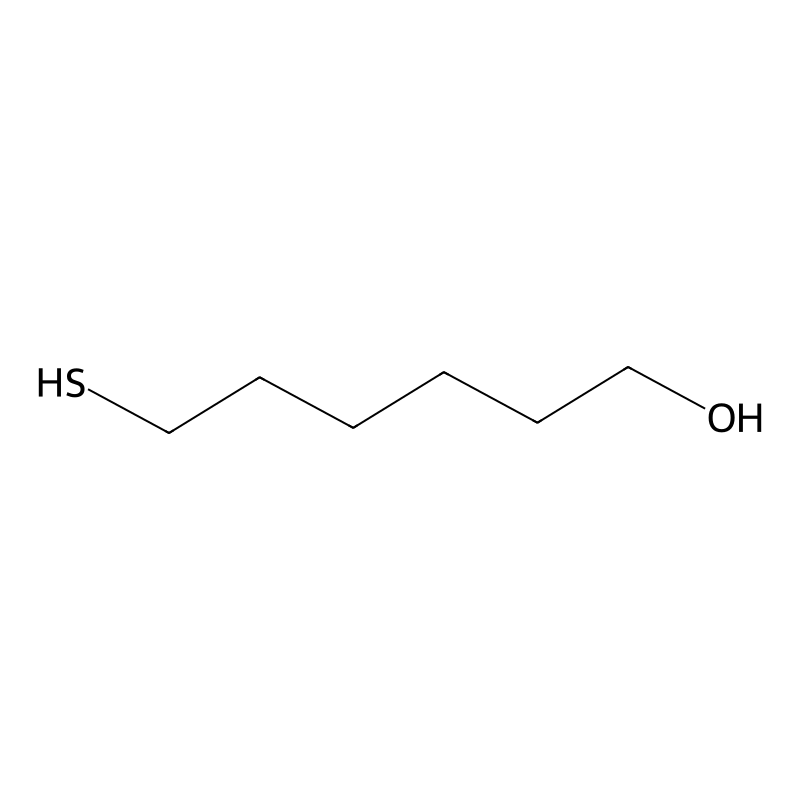

6-Mercapto-1-hexanol is an organic compound with the molecular formula C₆H₁₄OS and a molecular weight of 134.24 g/mol. It is classified as a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a hexanol backbone. This compound is also known by other names such as 6-sulfanylhexan-1-ol and 6-mercaptohexanol. Its structure consists of a six-carbon chain with the thiol functional group located at the terminal position, which imparts unique chemical reactivity and properties to the molecule .

6-Mercapto-1-hexanol (MCH) finds application in scientific research primarily for its ability to modify and functionalize surfaces, particularly gold surfaces. Its structure consists of a six-carbon chain terminated by a thiol (-SH) group at one end and an alcohol (-OH) group at the other. This unique combination allows MCH to form self-assembled monolayers (SAMs) on gold surfaces through strong gold-thiol bonds []. These SAMs offer several advantages:

- Blocking unwanted interactions: MCH SAMs can block non-specific binding and adsorption of molecules onto the gold surface, improving the signal-to-noise ratio in biosensing applications [].

- Tailoring surface properties: The terminal hydroxyl group of MCH allows further functionalization with various biomolecules, such as antibodies, DNA, and enzymes, enabling the creation of specific and targeted surfaces for biosensing and other applications [].

Here are some specific research applications of MCH:

- Biosensors: MCH SAMs are used in the development of biosensors to detect various biological targets, such as proteins, toxins, and pathogens. By attaching specific biorecognition molecules (e.g., antibodies) to the MCH-modified surface, researchers can create sensors with high sensitivity and selectivity [, ].

- Drug delivery: MCH can be used to functionalize gold nanoparticles for drug delivery applications. The thiol group of MCH facilitates the attachment of the nanoparticle to the drug, while the hydroxyl group allows further attachment of targeting moieties that guide the drug to specific cells or tissues [].

- Surface-enhanced Raman spectroscopy (SERS): MCH SAMs can be used as a platform for SERS, a technique that enhances the Raman scattering of molecules on a metal surface. This allows for the detection and characterization of very small quantities of molecules with high sensitivity [].

- Oxidation: The sulfhydryl group can be oxidized to form disulfides or sulfoxides, which can be significant in biological systems and synthetic applications.

- Nucleophilic Substitution: The thiol group can act as a nucleophile, reacting with electrophiles such as alkyl halides or carbonyl compounds.

- Formation of Self-Assembled Monolayers: When used in surface chemistry, 6-mercapto-1-hexanol can form self-assembled monolayers on metal surfaces, particularly gold, due to its strong affinity for gold through the thiol group .

Research indicates that 6-mercapto-1-hexanol exhibits biological activity, particularly in the context of photodynamic therapy. It has been utilized to enhance the efficacy of drug delivery systems by modifying gold nanoparticles for targeted therapy in cancer treatment. In studies, it has facilitated the conjugation of therapeutic agents like protoporphyrin IX and folic acid to gold nanoparticles, improving their photochemical internalization efficiency in cancer cells . Additionally, it has shown potential antioxidant properties by reacting with molecular oxygen to form superoxide radicals, which are implicated in various biological processes .

Several methods exist for synthesizing 6-mercapto-1-hexanol:

- Reduction of Hexanal: Hexanal can be reduced using reducing agents such as lithium aluminum hydride followed by treatment with hydrogen sulfide or thiourea.

- Alkylation of Thiols: Another approach involves the alkylation of a suitable thiol with hexyl halides under basic conditions.

- Direct Synthesis from 1-Hexene: 1-Hexene can be reacted with hydrogen sulfide in the presence of a catalyst to yield 6-mercapto-1-hexanol .

6-Mercapto-1-hexanol finds application across various fields:

- Nanotechnology: Primarily used for functionalizing gold nanoparticles to enhance drug delivery systems in biomedical applications.

- Surface Chemistry: It is employed to create hydrophilic self-assembled monolayers on metal surfaces, which are useful in biosensors and electronic devices .

- Chemical Synthesis: Acts as a reagent in organic synthesis for producing various sulfur-containing compounds.

Interaction studies involving 6-mercapto-1-hexanol have highlighted its role in enhancing drug delivery mechanisms. For instance, when conjugated to gold nanoparticles, it significantly improves the targeting and internalization of therapeutic agents into cancer cells. This is achieved through facilitated endocytosis and improved cellular uptake, leading to increased cytotoxicity against cancerous cells compared to unconjugated systems . Furthermore, its interactions with reactive oxygen species suggest potential roles in redox biology.

Several compounds share structural similarities with 6-mercapto-1-hexanol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Mercapto-1-propanol | C₃H₈OS | Shorter carbon chain; used in similar applications but less effective in nanoparticle modification. |

| 2-Mercaptoethanol | C₂H₆OS | Smaller size; commonly used as a reducing agent and stabilizer in biochemical applications. |

| 4-Mercaptobutanol | C₄H₁₀OS | Intermediate chain length; used in similar

XLogP3 1.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Wikipedia

6-Mercaptohexan-1-ol

Dates

Last modified: 08-15-2023

Alkanethiol Monolayer End Groups Affect the Long-Term Operational Stability and Signaling of Electrochemical, Aptamer-Based Sensors in Biological FluidsAlexander Shaver, Samuel D Curtis, Netzahualcóyotl Arroyo-CurrásPMID: 32040915 DOI: 10.1021/acsami.9b22385 AbstractElectrochemical aptamer-based (E-AB) sensors achieve highly precise measurements of specific molecular targets in untreated biological fluids. This unique ability, together with their measurement frequency of seconds or faster, has enabled the real-time monitoring of drug pharmacokinetics in live animals with unprecedented temporal resolution. However, one important weakness of E-AB sensors is that their bioelectronic interface degrades upon continuous electrochemical interrogation-a process typically seen as a drop in faradaic and an increase in charging currents over time. This progressive degradation limits their in vivo operational life to 12 h at best, a period that is much shorter than the elimination half-life of the vast majority of drugs in humans. Thus, there is a critical need to develop novel E-AB interfaces that resist continuous electrochemical interrogation in biological fluids for prolonged periods. In response, our group is pursuing the development of better packed, more stable self-assembled monolayers (SAMs) to improve the signaling and extend the operational life of in vivo E-AB sensors from hours to days. By invoking hydrophobicity arguments, we have created SAMs that do not desorb from the electrode surface in aqueous physiological solutions and biological fluids. These SAMs, formed from 1-hexanethiol solutions, decrease the voltammetric charging currents of E-AB sensors by 3-fold relative to standard monolayers of 6-mercapto-1-hexanol, increase the total faradaic current, and alter the electron transfer kinetics of the platform. Moreover, the stability of our new SAMs enables uninterrupted, continuous E-AB interrogation for several days in biological fluids, like undiluted serum, at a physiological temperature of 37 °C.Subsecond-Resolved Molecular Measurements Using Electrochemical Phase Interrogation of Aptamer-Based SensorsAlex M Downs, Julian Gerson, Kyle L Ploense, Kevin W Plaxco, Philippe Dauphin-DucharmePMID: 32959647 DOI: 10.1021/acs.analchem.0c03109 AbstractRecent years have seen the development of a number of biosensor architectures that rely on target binding-induced changes in the rate of electron transfer from an electrode-bound receptor. Most often, the interrogation of these sensors has relied on voltammetric methods, such as square-wave voltammetry, which limit their time resolution to a few seconds. Here, we describe the use of an impedance-based approach, which we have termed electrochemical phase interrogation, as a means of collecting high time resolution measurements with sensors in this class. Specifically, using changes in the electrochemical phase to monitor target binding in an electrochemical-aptamer based (EAB) sensor, we achieve subsecond temporal resolution and multihour stability in measurements performed directly in undiluted whole blood. Electrochemical phase interrogation also offers improved insights into EAB sensors' signaling mechanism. By modeling the interfacial resistance and capacitance using equivalent circuits, we find that the only parameter that is altered by target binding is the charge-transfer resistance. This confirms previous claims that binding-induced changes in electron-transfer kinetics drive signaling in this class of sensors. Considering that a wide range of electrochemical biosensor architectures rely on this signaling mechanism, we believe that electrochemical phase interrogation may prove generalizable toward subsecond measurements of molecular targets.A new biosensor for osteoporosis detectionSevilay Inal Kabala, Hulya Yagar, Hakkı Mevlut OzcanPMID: 30888246 DOI: 10.1080/10826068.2019.1587628 AbstractOsteoporosis is a disease that is characterized by deterioration of bone tissue and increased risk of fracture as it leads to a decrease in bone mineral density, which is an important public health problem. Today, bone mineral density is measured by radiological techniques. Alternative techniques are needed because of the disadvantages such as excessive radiation intake, the cost of radiological techniques, and the necessity for specialist personnel for the devices. The quantitative determination of biochemical markers that play a role in bone mineralization may be a good alternative for the osteoporosis diagnosis and especially in the follow-up of treatment. In this study, a specific and sensitive immunological biosensor, which quantitatively determines the osteocalcin molecule, has been developed to be used in the early osteoporosis diagnosis and to evaluate the response to the drug treatment. Anti-osteocalcin antibody was immobilized onto gold electrode surface via covalent immobilization method by using 6-mercaptohexanol, 1,4-butanedioldiglycidyl ether, ethanolamine, and glutaraldehyde. Immobilization steps and biosensor characterization were specified by cyclic voltammetry and electrochemical impedance spectroscopy. The detection time and range of Ocn biosensor were determined as 45 min and 10-60 pg µLOcn concentration, respectively. The Ocn biosensor was successfully applied in artificial serum samples spiked with Ocn. Label-Free Detection of Zeptomol miRNA via Peptide Nucleic Acid Hybridization Using Novel Cyclic Voltammetry MethodShintaro Takase, Kouta Miyagawa, Hisafumi IkedaPMID: 32033197 DOI: 10.3390/s20030836 AbstractTo harness the applicability of microribonucleic acid (miRNA) as a cancer biomarker, the detection sensitivity of serum miRNA needs to be improved. This study evaluated the detection sensitivity of miRNA hybridization using cyclic voltammograms (CVs) and microelectrode array chips modified with peptide nucleic acid (PNA) probes and 6-hydroxy-1-hexanethiol. We investigated the PNA probe modification pattern on array chips using fluorescently labeled cDNA. The pattern was not uniformly spread over the working electrode (WE) and had a one-dimensional swirl-like pattern. Accordingly, we established a new ion-channel sensor model wherein the WE is negatively biased through the conductive π-π stacks of the PNA/DNA duplexes. This paper discusses the mechanism underlying the voltage shift in the CV curves based on the electric double-layer capacitance. Additionally, the novel hybridization evaluation parameteris introduced. Compared to conventional evaluation using oxidation current changes, was more sensitive. Using and a new hybridization system for ultrasmall amounts of aqueous solutions (as low as 35 pL), 140 zeptomol label-free miRNA were detected without polymerase chain reaction (PCR) amplification at an adequate sensitivity. Herein, the differences in the target molar amount and molar concentration are elucidated from the viewpoint of hybridization sensitivity. Attachment of Single-Stranded DNA to Certain SERS-Active Gold and Silver Substrates: Selected Practical TipsEdyta Pyrak, Kacper Jędrzejewski, Aleksandra Szaniawska, Andrzej KudelskiPMID: 34299520 DOI: 10.3390/molecules26144246 AbstractLayers formed from single-stranded DNA on nanostructured plasmonic metals can be applied as "working elements" in surface-enhanced Raman scattering (SERS) sensors used to sensitively and accurately identify specific DNA fragments in various biological samples (for example, in samples of blood). Therefore, the proper formation of the desired DNA layers on SERS substrates is of great practical importance, and many research groups are working to improve the process in forming such structures. In this work, we propose two modifications of a standard method used for depositing DNA with an attached linking thiol moiety on certain SERS-active structures; the modifications yield DNA layers that generate a stronger SERS signal. We propose: (i) freezing the sample when forming DNA layers on the nanoparticles, and (ii) when forming DNA layers on SERS-active macroscopic silver substrates, using-substituted alkanethiols with very short alkane chains (such as cysteamine or mercaptopropionic acid) to backfill the empty spaces on the metal surface unoccupied by DNA. When 6-mercapto-1-hexanol is used to fill the unoccupied places on a silver surface (as in experiments on standard gold substrates), a quick detachment of chemisorbed DNA from the silver surface is observed. Whereas, using -substituted alkanethiols with a shorter alkane chain makes it possible to easily form mixed DNA/backfilling thiol monolayers. Probably, the significantly lower desorption rate of the thiolated DNA induced by alkanethiols with shorter chains is due to the lower stabilization energy in monolayers formed from such compounds. Aptamer based ratiometric electrochemical sensing of 17β-estradiol using an electrode modified with gold nanoparticles, thionine, and multiwalled carbon nanotubesXinyan Liu, Keqin Deng, Hao Wang, Chunxiang Li, Shaowei Zhang, Haowen HuangPMID: 31079210 DOI: 10.1007/s00604-019-3465-y AbstractGold nanoparticles (AuNPs) with a size of ~3 nm were placed on a thionine-multiwalled carbon nanotube (Thi-CNTs) conjugate to form a novel AuNP-Thi-CNTs nanocomposite. Its morphology and composition were characterized by transmission electron microscopy, atomic force microscopy, X-ray diffraction, and X-ray photoelectron spectroscopy. The nanocomposite was placed on an electrode and used as a redox-active signaling interface to fabricate a ratiometric electrochemical aptasensor for 17β-estradiol (E2). The potentiostatic insertion method was applied to insert an aptamer against E2 into a thin alkane monolayer to warrant an adequate distance between aptamers. The aptamer against E2 acts as both a collector and separator to specifically bind E2. The electrode displays two peak signals (at +0.50 V vs. SCE for E2; and at -0.32 V for Thi) which increase and decrease, respectively, in the 12 pM to 60 nM E2 concentration range. Therefore, the current ratio can be used to reliably, reproducibly, and sensitively quantify the concentration of E2. Graphical abstract Schematic presentation of a novel AuNP-Thi-CNTs nanocomposite. AuNP-Thi-CNTs showed good electrocatalytic oxidation to E2. AuNP-Thi-CNTs was used as self-redox signal interface to fabricate aptasensor. Dual signals of extrinsic E2 and inner Thi was applied to monitor the concentration of E2.High-Speed Microscopy of Diffusion in Pore-Spanning Lipid MembranesSusann Spindler, Jeremias Sibold, Reza Gholami Mahmoodabadi, Claudia Steinem, Vahid SandoghdarPMID: 30047737 DOI: 10.1021/acs.nanolett.8b02240 AbstractPore-spanning membranes (PSMs) provide a highly attractive model system for investigating fundamental processes in lipid bilayers. We measure and compare lipid diffusion in the supported and suspended regions of PSMs prepared on a microfabricated porous substrate. Although some properties of the suspended regions in PSMs have been characterized using fluorescence studies, it has not been possible to examine the mobility of membrane components on the supported membrane parts. Here, we resolve this issue by employing interferometric scattering microscopy (iSCAT). We study the location-dependent diffusion of DOPE 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipids (DOPE) labeled with gold nanoparticles in (1,2-dioleoyl-sn-glycero-3-phosphocholine) (DOPC) bilayers prepared on holey silicon nitride substrates that were either (i) oxygen-plasma-treated or (ii) functionalized with gold and 6-mercapto-1-hexanol. For both substrate treatments, diffusion in regions suspended on pores with diameters of 5 μm is found to be free. In the case of functionalization with gold and 6-mercapto-1-hexanol, similar diffusion coefficients are obtained for both the suspended and the supported regions, whereas for oxygen-plasma-treated surfaces, diffusion is almost 4 times slower in the supported parts of the membranes. We attribute this reduced diffusion on the supported parts in the case of oxygen-plasma-treated surfaces to larger membrane-substrate interactions, which lead to a higher membrane tension in the freestanding membrane parts. Furthermore, we find clear indications for a decrease of the diffusion constant in the freestanding regions away from the pore center. We provide a detailed characterization of the diffusion behavior in these membrane systems and discuss future directions.An impedimetric aptasensor for Shigella dysenteriae using a gold nanoparticle-modified glassy carbon electrodeSeyed Sanaan Zarei, Sabihe Soleimanian-Zad, Ali A EnsafiPMID: 30413894 DOI: 10.1007/s00604-018-3075-0 AbstractThis work describes an aptasensor for the foodborne pathogen Shigella dysenteriae (S. dysenteriae). A glassy carbon electrode (GCE) was modified with gold nanoparticles (AuNPs) by electrodeposition. Then, thiolated aptamer for S. dysenteriae detection was self-assembled on the surface of the modified GCE, and any free residual AuNPs were blocked with 6-mercapto-1-hexanol. The size, morphology, and distribution of the AuNPs were characterized by field emission scanning electron microscopy. Detection of S. dysenteriae was performed measurement of the charge transfer resistance (R) before and after addition of S. dysenteriae using hexacyanoferrate as an electrochemical probe. The interaction between the aptamer and outer-membrane proteins of S. dysenteriae lead to an increase in the R of the sensor. The assay has a linear dynamic range that extends from 10 to 10 CFU.mL and a limit of detection of 10 CFU.mL . It can differentiate between alive S. dysenteriae and other pathogens. Dead S. dysenteriae cells do not have any effect on selectivity. Unpasteurized and pasteurized skim milk and some water samples were spiked with S. dysenteriae and then successfully examined by this method. The results were validated by real-time PCR. The method is fast, low-cost, highly sensitive, and specific. Hence, it represents a valuable tool in food quality control. Graphical abstract Schematic presentation of a label free impedimetric aptasensor for Shigella dysenteriae using a glassy carbon electrode modified with gold nanoparticles (AuNPs) and 6-mercapto-1-hexanol (MCH). The limit of detection of this aptasensor is as low as 1 CFU.mL for target bacteria. Sequence-Specific Electron Transfer Mediated by DNA Duplexes Attached to Gold through the Alkanethiol LinkerLászló Kékedy-Nagy, Elena E FerapontovaPMID: 30336034 DOI: 10.1021/acs.jpcb.8b07505 AbstractAbility of the DNA double helix to transport electrons is its critical feature, underlying a number of important biological and biotechnological processes. Here, we show that electron transfer (ET) from the gold electrode to the DNA-bound methylene blue (MB) mediated by the DNA base-pair π-stack is less efficient in (dGdC)-rich duplexes compared to pure (dAdT) DNA. The ET rate constant kextrapolated to the DNA surface coverage Γ → 0 is 121 ± 8 s for (dAdT) , being almost twofold higher than 67 ± 3 s shown for (dGdC) , consistent with the electric-field-disturbed submolecular structure of the (dGdC) duplex earlier shown at electrified interfaces. DNA-mediated ET occurs both to MB intercalated and thus perfectly π-stacked into the (dGdC) duplex and to MB solely groove-bound to (dAdT) . For both (dGdC) and (dAdT) , ET is less efficient than ET in DNA duplexes of a mixed dA, dT, dG, dC composition. The results suggest new interpretations of the biological ET processes that may occur in dsDNA of different compositions at polarized interfaces. Capillary electrophoretic determination of heavy-metal ions using 11-mercaptoundecanoic acid and 6-mercapto-1-hexanol co-functionalized gold nanoparticle as colorimetric probeJunmin Bi, Tong Li, Hang Ren, Rui Ling, Zhenglong Wu, Weidong QinPMID: 30772060 DOI: 10.1016/j.chroma.2019.02.010 AbstractCapillary electrophoresis (CE) and gold nanoparticle aggregation based-colorimetric detection (AuNP/ABCD) were incorporated to provide rapid, sensitive and selective detection of Cd, Pb , and Hg . CE and AuNP/ABCD were interfaced by a pressurized electric field decoupler to isolate the colorimetric reaction solution from the separation voltage. The AuNPs co-functionalized with 11-mercaptoundecanoic acid (MUA) and 6-mercapto-1-hexanol (MCH) were used as colorimetric probes, which provided enhanced sensitivity and good selectivity toward the heavy-metal ions. Under optimal conditions, good linearities were obtained for the analytes, and the detection limits for Cd , Pb , and Hg were 0.214, 0.150, and 0.0214 μg/mL, respectively. The method was successfully applied to cosmetic samples, with recoveries of 87.8% to 103% for the heavy-metal ions spiked. Our results suggested the great potential of the CE-AuNP/ABCD strategy in determining heavy-metal ions in complicated matrices. Explore Compound TypesGet ideal chemicals from 750K+ compounds

|